5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine
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Overview
Description
5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine is a heterocyclic compound that belongs to the class of imidazo[4,5-d][1,2,3]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-mercaptotriazole with methyl iodide under basic conditions to form the desired compound . The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs with anticancer, antimicrobial, and antiviral activities
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse biological activities and are used in drug design and development.
1,2,3-Triazines: These compounds are known for their chemical reactivity and biological activity, making them valuable in medicinal chemistry.
Azolo[1,2,4]triazines: These compounds have structural similarities with known antiviral drugs and are used in the development of new antiviral agents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
69093-64-7 |
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Molecular Formula |
C6H7N5S |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
5-methyl-4-methylsulfanylimidazo[4,5-d]triazine |
InChI |
InChI=1S/C6H7N5S/c1-11-3-7-5-4(11)6(12-2)9-10-8-5/h3H,1-2H3 |
InChI Key |
WBERLMUJGJOPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NN=N2)SC |
Origin of Product |
United States |
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